molecular formula C11H24O5 B14268451 Undecane-2,4,6,8,10-pentol CAS No. 138452-63-8

Undecane-2,4,6,8,10-pentol

Cat. No.: B14268451
CAS No.: 138452-63-8
M. Wt: 236.31 g/mol
InChI Key: CXFLNXBOQOUAMD-UHFFFAOYSA-N
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Description

Undecane-2,4,6,8,10-pentol is a polyhydroxy aliphatic compound with an 11-carbon backbone (undecane) and hydroxyl (-OH) groups at positions 2, 4, 6, 8, and 10. Its reactivity is likely governed by hydrogen bonding and oxidation susceptibility, distinguishing it from non-functionalized alkanes like undecane .

Properties

CAS No.

138452-63-8

Molecular Formula

C11H24O5

Molecular Weight

236.31 g/mol

IUPAC Name

undecane-2,4,6,8,10-pentol

InChI

InChI=1S/C11H24O5/c1-7(12)3-9(14)5-11(16)6-10(15)4-8(2)13/h7-16H,3-6H2,1-2H3

InChI Key

CXFLNXBOQOUAMD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC(CC(CC(C)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecane-2,4,6,8,10-pentol typically involves multi-step organic reactions. One common method is the hydroxylation of undecane derivatives under controlled conditions. The reaction often requires the use of strong oxidizing agents and catalysts to achieve selective hydroxylation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Undecane-2,4,6,8,10-pentol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .

Scientific Research Applications

Undecane-2,4,6,8,10-pentol has several scientific research applications:

Mechanism of Action

The mechanism of action of undecane-2,4,6,8,10-pentol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and metabolic pathways .

Comparison with Similar Compounds

Cyclopentasiloxane-2,4,6,8,10-pentol Derivatives

Structural Differences :

  • Backbone : Cyclopentasiloxane-2,4,6,8,10-pentol (CAS: 817551-44-3) features a silicon-oxygen ring structure, contrasting with the carbon-based chain of undecane-pentol.
  • Functional Groups : Both compounds have five hydroxyl groups, but siloxanes exhibit higher thermal stability and lower polarity due to Si-O bonds .

Aliphatic Hydrocarbons (Undecane, Decane)

Functionalization Impact :

  • Undecane (C₁₁H₂₄) lacks hydroxyl groups, making it non-polar and volatile. It is prevalent in forensic samples (e.g., firearm residues) and indoor pollutants .
  • Undecane-pentol’s hydroxyl groups enhance solubility in polar solvents but reduce volatility.

Spirocyclic Phosphonate Compounds

Structural Complexity :

  • Compounds like 3,9-dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione () share a spirocyclic undecane backbone but incorporate phosphorus and oxygen heteroatoms.
  • Bond lengths and angles in such spiro compounds are comparable to standard values, suggesting stability .

Reactivity :

  • Phosphonates are used as flame retardants or ligands in coordination chemistry, whereas undecane-pentol’s reactivity centers on hydroxyl group interactions.

Data Tables

Table 1: Structural Comparison

Compound Backbone Functional Groups Molecular Formula (Inferred) CAS Number
Undecane-2,4,6,8,10-pentol C₁₁ (linear) 5 -OH C₁₁H₂₄O₅ Not provided
Cyclopentasiloxane-2,4,6,8,10-pentol Si₅O₅ (cyclic) 5 -OH C₅H₁₀O₈Si₅ 817551-44-3
Undecane C₁₁ (linear) None C₁₁H₂₄ 1120-21-4

Table 2: Key Properties

Compound Volatility Solubility (Polar Solvents) Thermal Stability
This compound Low High Moderate
Cyclopentasiloxane-2,4,6,8,10-pentol Very low Low High
Undecane High Insoluble High

Research Findings

  • Forensic Prevalence : Undecane is frequently detected in loaded firearms (75% occurrence) but lacks functionalization for specialized applications .
  • obtusa or E. lata growth, suggesting that hydroxylation (as in pentol) may need optimization for bioactivity .
  • Material Science : Siloxane-pentol derivatives dominate in industrial applications (e.g., coatings), while undecane-pentol remains underexplored .

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